2,4,5-Trifluoro-N-methylaniline
Description
Significance of Fluorinated Aromatic Amines in Contemporary Organic Chemistry
Fluorinated aromatic amines are a cornerstone of modern organic chemistry, primarily due to the profound effects of fluorine substitution. The high electronegativity of fluorine can influence a molecule's acidity, basicity, and dipole moment. Furthermore, the introduction of fluorine can enhance metabolic stability and lipophilicity, properties that are highly desirable in the development of pharmaceuticals and agrochemicals. yufenggp.comwikipedia.org The carbon-fluorine bond is also exceptionally strong, contributing to the thermal stability of these compounds. yufenggp.com
In medicinal chemistry, fluorinated aromatic amines are integral to the design of numerous therapeutic agents, including anticancer drugs and antibiotics. yufenggp.com Their use extends to materials science, where they serve as building blocks for high-performance polymers and liquid crystals. The unique electronic properties imparted by fluorine also make these compounds valuable in the development of advanced materials for electronics and photonics.
Overview of N-Methylaniline Derivatives as Core Chemical Scaffolds
These derivatives are fundamental in the production of dyes and pigments, contributing to a wide spectrum of colors used in various industries. yufenggp.com In the pharmaceutical sector, the N-methylaniline scaffold is found in a range of bioactive molecules, where it can be tailored to modulate pharmacological activity. yufenggp.com Moreover, these compounds are utilized in the synthesis of agrochemicals and as additives in fuels to enhance performance. yufenggp.comwikipedia.org The synthesis of N-methylaniline derivatives can be achieved through various methods, including the N-methylation of anilines using reagents such as dimethyl sulfate (B86663) or via reductive amination. yufenggp.com
Contextualization of 2,4,5-Trifluoro-N-methylaniline within the Class of Functionalized Anilines
This compound, with the chemical formula C₇H₆F₃N, is a specific isomer within the broader class of functionalized anilines. Its structure combines the features of a trifluorinated benzene (B151609) ring with an N-methylated amino group. The substitution pattern of the fluorine atoms at the 2, 4, and 5 positions on the aromatic ring is expected to significantly influence its electronic properties and reactivity compared to other isomers.
While this compound is commercially available, indicating its utility as a potential building block in organic synthesis, detailed research findings regarding its specific applications and synthesis are not widely available in peer-reviewed literature. bldpharm.comsynthon-chemicals.combldpharm.com However, its chemical properties can be inferred from related compounds, and potential synthetic routes can be proposed based on established methodologies for the preparation of other fluorinated N-methylanilines.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 256412-92-7 | bldpharm.comsynthon-chemicals.combldpharm.comchemicalbook.comchem960.com |
| Molecular Formula | C₇H₆F₃N | bldpharm.comchemicalbook.com |
| Molecular Weight | 161.12 g/mol | bldpharm.com |
| MDL Number | MFCD10000405 | bldpharm.com |
Structure
3D Structure
Properties
IUPAC Name |
2,4,5-trifluoro-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFYRQKENCUFRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00616645 | |
| Record name | 2,4,5-Trifluoro-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256412-92-7 | |
| Record name | 2,4,5-Trifluoro-N-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=256412-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trifluoro-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for 2,4,5 Trifluoro N Methylaniline
Precursor Synthesis and Derivatization Pathways
The creation of the core 2,4,5-trifluoroaniline structure is a critical phase in the synthesis. This can be approached by building the fluorination pattern on an existing aniline (B41778) or nitrobenzene precursor, or by aminating a pre-fluorinated aromatic ring. Subsequent derivatization, specifically N-methylation, completes the synthesis of the target molecule.
The introduction of multiple fluorine atoms onto an aromatic ring with precise regiochemical control is a significant synthetic challenge. Various strategies have been developed to synthesize fluorinated anilines, leveraging different starting materials and reaction types.
Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. wikipedia.orguwindsor.ca This strategy utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then react with an electrophile to introduce a new substituent with high regioselectivity. wikipedia.org
For the synthesis of fluorinated aniline precursors, a suitable DMG on a fluorobenzene derivative guides the lithiation. Groups like amides, carbamates, and tertiary amines are effective DMGs. wikipedia.orgnih.gov The process involves the following general steps:
An aromatic compound containing a DMG and fluorine substituents is treated with a strong lithium-based agent (e.g., n-BuLi). The DMG directs the base to deprotonate the nearest ortho-proton. wikipedia.orgbaranlab.org
This creates a highly reactive aryllithium species at a specific position on the fluorinated ring. wikipedia.org
The aryllithium intermediate is then quenched with an electrophile that can be converted into an amino group. Suitable electrophiles include azides or other nitrogen-containing species.
The strength of the DMG is crucial, with the aryl O-carbamate group (Ar-OCONEt2) being among the most effective. nih.gov The choice of base and reaction conditions, including the use of additives like tetramethylethylenediamine (TMEDA), can enhance the reactivity and efficiency of the metalation step. baranlab.org This method offers a high degree of control for constructing polysubstituted fluorinated aromatics that might be difficult to access through classical electrophilic aromatic substitution.
Catalytic fluorination has emerged as a key methodology for the selective incorporation of fluorine atoms into organic molecules. mdpi.com This approach can be applied to nitroaniline intermediates to build the desired trifluorinated pattern before the reduction of the nitro group. The synthesis typically involves the reaction of a substituted nitroaniline with an electrophilic fluorinating agent in the presence of a catalyst.
Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. mdpi.com Catalytic systems can range from transition metals to organocatalysts, which help to control the reactivity and selectivity of the fluorination process. For example, the direct nitration of p-fluoroaniline can produce 4-fluoro-3-nitroaniline, which can then be a substrate for further fluorination. In strongly acidic nitration conditions, the amino group is protonated to the meta-directing anilinium ion, while the fluorine atom acts as an ortho-, para-director, guiding the regioselectivity of the initial substitution.
Subsequent catalytic steps would be required to introduce the additional fluorine atoms at the desired positions. The process of reducing the nitro group to an amine is a well-established transformation, often achieved with high efficiency through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C).
Table 1: Comparison of Catalytic Hydrogenation Methods for Nitro Group Reduction
| Parameter | Catalytic Hydrogenation | Iron Powder Reduction |
| Reagents | H₂ gas, Catalyst (e.g., Pd/C) | Fe powder, Acidic medium |
| Yield | Generally higher | Often lower |
| Byproducts | Minimal, clean reaction | Significant iron sludge |
| Conditions | Can require pressure equipment | Simpler equipment, convenient |
| Waste | Catalyst recovery/regeneration | Large amounts of solid/aqueous waste |
An alternative strategy involves starting with a more highly fluorinated benzene (B151609) ring and selectively replacing one fluorine atom with an amino group. Tetrafluorobenzene isomers can serve as valuable starting materials for producing trifluoroanilines through nucleophilic aromatic substitution (SNAr).
One patented method describes the synthesis of 2,3,4-trifluoroaniline starting from tetrafluorobenzene. google.com In this process, tetrafluorobenzene is reacted with liquefied ammonia in the presence of a solvent at elevated temperatures. google.com The reaction proceeds via an SNAr mechanism, where the ammonia acts as a nucleophile, displacing one of the fluoride ions on the aromatic ring. The product yield from this method is reported to be as high as 91%. google.com
This approach is advantageous as it utilizes a readily available fluorinated starting material and can provide a direct route to the desired trifluoroaniline core. The regioselectivity of the substitution is governed by the electronic effects of the existing fluorine atoms on the ring.
Once the fluorinated aniline precursor is obtained, the final step is the introduction of a methyl group onto the nitrogen atom. N-methylation is a common transformation in organic synthesis, and several reliable methods are available.
A classical and widely used method for the N-methylation of anilines involves direct alkylation with an electrophilic methyl source, such as methyl iodide or dimethyl sulfate (B86663). eurekaselect.comresearchgate.net This reaction is typically performed in the presence of a base to deprotonate the aniline, forming a more nucleophilic anilide anion that then attacks the methylating agent in an SN2 reaction.
Methyl Iodide (CH₃I): A highly reactive methylating agent. Reactions are often conducted with bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a suitable organic solvent.
Dimethyl Sulfate ((CH₃)₂SO₄): A potent and cost-effective methylating agent. It is often used under similar conditions to methyl iodide. nih.gov The reaction with dimethyl sulfate in the presence of sodium hydride and a catalytic amount of water can generate a highly reactive form of sodium hydroxide, leading to significantly faster reaction rates. nih.gov
A primary challenge in this method is controlling the extent of methylation. The mono-methylated product is itself a nucleophile and can react further with the methylating agent to form the di-methylated byproduct. Careful control of stoichiometry, reaction temperature, and reaction time is necessary to maximize the yield of the desired mono-methylated product.
Table 2: Comparison of Common Methylating Agents for Anilines
| Methylating Agent | Formula | Key Features | Potential Issues |
| Methyl Iodide | CH₃I | Highly reactive, common lab reagent. | Can lead to over-methylation (di-methylation), relatively expensive. |
| Dimethyl Sulfate | (CH₃)₂SO₄ | Cost-effective, highly efficient, powerful methylating agent. | Toxic, requires careful handling, can also lead to over-methylation. |
N-Methylation Approaches for Fluorinated Anilines
One-Pot Reaction with Paraformaldehyde and Sodium Borohydride
A direct and efficient method for the N-methylation of 2,4,5-trifluoroaniline is through reductive amination. This one-pot procedure utilizes paraformaldehyde as the C1 source and sodium borohydride as the reducing agent. The reaction proceeds by the initial formation of an intermediate iminium ion from the condensation of the primary aniline with formaldehyde (generated in situ from paraformaldehyde). This electrophilic intermediate is then immediately reduced by sodium borohydride to yield the desired N-methylated product. This approach is a modification of the Eschweiler-Clarke reaction, substituting formic acid with a borohydride reagent. nih.govsci-hub.se
The process is valued for its operational simplicity and the use of readily available reagents. researchgate.net While solid-state paraformaldehyde may not react under all conditions, its use in solution (such as in formalin) is effective. nih.gov The choice of borohydride can be critical; sodium borohydride is often effective, though in some systems, other variants like sodium triacetoxyborohydride may yield better outcomes. nih.gov
Alkylation with Methanol Catalyzed by Iridium(III) Complexes
A greener and more atom-economical approach to N-methylation involves the use of methanol as the alkylating agent, catalyzed by transition metal complexes, particularly those of Iridium(III). nih.govacs.org This method operates via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. scispace.comrsc.org The iridium catalyst temporarily abstracts hydrogen from methanol to form a metal-hydride species and formaldehyde in situ. The formaldehyde then reacts with the aniline to form an imine, which is subsequently reduced by the metal-hydride to afford the N-methylated amine, regenerating the catalyst and releasing water as the sole byproduct. scispace.comresearchgate.net
Various Iridium(III)-NHC (N-Heterocyclic Carbene) complexes have been shown to be highly effective catalysts for this transformation. nih.govacs.org These reactions are typically performed in the presence of a base, such as potassium tert-butoxide (KOtBu) or cesium carbonate (Cs2CO3), at elevated temperatures. nih.govnih.govacs.org The choice of ligands on the iridium center significantly influences the catalyst's activity and selectivity. researchgate.netunizar.es
| Catalyst Type | Ligand System | Typical Base | Key Features |
|---|---|---|---|
| NHC–Ir(III) Complexes | Nitrile-Substituted N-Heterocyclic Carbene | KOtBu | High yields in solvent-free media. nih.govacs.org |
| Pincer Iridium(III) Complexes | κ³C,N,N'-tBuImCH₂PyCH₂NRR' | Sub-stoichiometric base | Good selectivity for monoalkylation at low catalyst loading. researchgate.net |
| NHC/Phosphine (B1218219) Iridium Complex | Bidentate NHC/Phosphine | KOtBu | Effective even at room temperature and under solvent-free conditions. scispace.com |
| N,O-Functionalized NHC-Ir(I) | Pyridine (B92270)/OMe Functionalized NHC | Cs₂CO₃ | High activity and complete selectivity for N-methylaniline. acs.orgunizar.es |
Use of Trialkyl Phosphates for N-Alkylation
Trialkyl phosphates, such as trimethyl phosphate, have emerged as safe and efficient reagents for the N-alkylation of amines. organic-chemistry.org This method provides a milder and more user-friendly alternative to traditional alkylating agents like alkyl halides or dimethyl sulfate, which are often toxic and volatile. organic-chemistry.orgrsc.org The reaction proceeds smoothly under mild conditions, offering excellent yields for a broad scope of nucleophiles, including anilines. organic-chemistry.org Trialkyl phosphates are inexpensive, stable at room temperature, and easy to handle. organic-chemistry.org The process is advantageous as it often yields a product with better color compared to other methods and all alkyl groups of the reagent are available for alkylation. google.com
Catalytic Coupling Reactions in the Synthesis of 2,4,5-Trifluoro-N-methylaniline
Cross-coupling reactions catalyzed by transition metals, especially palladium, represent a powerful and versatile strategy for forming carbon-nitrogen bonds. These methods are fundamental in modern organic synthesis for constructing aryl amines.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of aryl amines. This methodology can be envisioned in two primary ways for synthesizing this compound: coupling an aryl halide (e.g., 1-bromo-2,4,5-trifluorobenzene) with methylamine, or coupling 2,4,5-trifluoroaniline with a methylating agent. The former, known as Buchwald-Hartwig amination, is more common. The success of these reactions hinges on the careful selection of a palladium catalyst, a suitable ligand, and a base. nih.gov The use of specialized biaryl phosphine ligands is often crucial for achieving high efficiency and broad substrate scope. nih.gov
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination is a premier method for the synthesis of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides or triflates. wikipedia.org This reaction has revolutionized the synthesis of aryl amines due to its broad functional group tolerance and applicability to a wide range of substrates, overcoming the limitations of older methods like nucleophilic aromatic substitution. wikipedia.orgrug.nl
The synthesis of this compound via this method would involve the reaction between a 2,4,5-trifluorophenyl halide (e.g., 1-bromo- or 1-chloro-2,4,5-trifluorobenzene) and methylamine. The catalytic cycle generally involves three key steps:
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide bond. youtube.com
Amine Coordination and Deprotonation : The amine coordinates to the palladium center, followed by deprotonation with a base to form a palladium amide complex.
Reductive Elimination : The final step involves the formation of the C-N bond, yielding the N-arylated amine product and regenerating the Pd(0) catalyst. youtube.com
The evolution of this reaction has led to several "generations" of catalyst systems, characterized by increasingly bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) that significantly enhance reaction rates and efficiency. youtube.com
| Component | Examples | Function |
|---|---|---|
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, [Pd(allyl)Cl]₂ | Source of the active Pd(0) catalyst. |
| Ligand | BINAP, DPPF, XPhos, SPhos, RuPhos | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination. youtube.com |
| Base | NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃ | Deprotonates the amine to form the active nucleophile. youtube.com |
| Aryl Halide/Sulfonate | Ar-Cl, Ar-Br, Ar-I, Ar-OTf | The electrophilic coupling partner. |
| Amine | Primary or secondary amines (e.g., Methylamine) | The nucleophilic coupling partner. |
Optimization of Reaction Conditions and Process Parameters
Optimizing reaction conditions is crucial for maximizing yield, minimizing byproducts, and ensuring the economic viability of synthesizing this compound. The ideal parameters are highly dependent on the chosen synthetic route.
For Iridium-catalyzed N-methylation with methanol , key parameters include the catalyst loading, the nature of the base, temperature, and reaction time. Lowering catalyst loading is economically desirable, while the choice between a strong base like KOtBu and a weaker one like Cs₂CO₃ can affect selectivity and substrate tolerance. scispace.comnih.gov Temperature is also a critical factor, with many procedures requiring heating to drive the hydrogen transfer mechanism. nih.govacs.org
In Buchwald-Hartwig amination , the most critical parameter is often the ligand-palladium combination. rug.nl The steric and electronic properties of the phosphine ligand must be matched to the specific substrates to ensure efficient catalytic turnover. youtube.com The choice of base is also vital; strong, non-nucleophilic bases like sodium tert-butoxide are common, but weaker bases like potassium phosphate may be required for sensitive substrates. google.com Solvent choice (e.g., toluene, dioxane, THF) and temperature also play significant roles in reaction efficiency. The careful screening of these variables is essential to develop a robust and scalable process.
| Synthetic Method | Parameter | Effect on Reaction |
|---|---|---|
| Reductive Amination | Reducing Agent | Choice (e.g., NaBH₄, NaBH(OAc)₃) affects selectivity and yield. nih.gov |
| Solvent | Influences reagent solubility and reaction rate. | |
| Temperature | Controls the rate of both iminium formation and reduction. | |
| Iridium-Catalyzed Alkylation | Catalyst Loading | Lowering loading improves process economics. researchgate.net |
| Base | Choice and stoichiometry can control selectivity (mono- vs. di-alkylation). researchgate.net | |
| Temperature | Higher temperatures are often needed to facilitate the "borrowing hydrogen" mechanism. acs.org | |
| Methanol Amount | Can serve as both reactant and solvent. | |
| Buchwald-Hartwig Amination | Ligand | Crucial for catalyst stability and activity; different ligands suit different substrates. youtube.com |
| Base | Strength and type affect reaction rate and can influence side reactions. | |
| Solvent | Affects solubility and the stability of catalytic intermediates. | |
| Temperature | Optimized to balance reaction rate against catalyst decomposition and side reactions. |
Influence of Catalyst Ratios and Ligand Selection
The catalytic N-methylation of anilines is a widely employed and efficient method. Transition metal catalysts, particularly those based on ruthenium, iridium, and palladium, have shown considerable activity in these reactions. rsc.orgresearchgate.netrsc.orgresearchgate.net The choice of catalyst and the ligand coordinated to the metal center are crucial in determining the reaction's outcome.
The catalyst ratio is a critical parameter that needs to be optimized. Generally, a lower catalyst loading is desirable for economic and environmental reasons. However, a sufficient amount of catalyst is necessary to achieve a reasonable reaction rate. For the N-methylation of anilines, catalyst loading can range from as low as 0.1 mol% to 2 mol%. researchgate.netacs.org The optimal ratio often depends on the specific catalyst system and the reactivity of the aniline derivative. For a substrate like 2,4,5-trifluoroaniline, which is deactivated by the electron-withdrawing fluorine atoms, a slightly higher catalyst loading might be necessary to achieve high conversion.
Ligand selection plays a pivotal role in modulating the catalyst's activity and selectivity. Phosphine-based ligands, such as triphenylphosphine and Buchwald-type ligands, and N-heterocyclic carbenes (NHCs) are commonly used in these catalytic systems. nih.govrsc.orgnih.gov The electronic and steric properties of the ligand can significantly impact the catalytic cycle. For instance, bulky ligands can promote the desired mono-N-methylation by sterically hindering the approach of the already methylated product to the catalyst's active site, thus preventing over-methylation to the tertiary amine. nih.gov The electronic nature of the ligand can influence the electron density at the metal center, thereby affecting its catalytic activity.
A hypothetical study on the influence of different palladium-based catalysts and ligands on the N-methylation of 2,4,5-trifluoroaniline is presented in the table below.
| Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Yield of this compound (%) |
| Pd(OAc)2 | PPh3 | 1.0 | 65 |
| Pd2(dba)3 | XPhos | 0.5 | 85 |
| Pd(OAc)2 | cataCXium A | 1.0 | 78 |
| PdCl2(PPh3)2 | - | 1.5 | 55 |
Impact of Reaction Temperature and Solvent Polarity
Reaction temperature is a key parameter that directly influences the rate of reaction. In general, higher temperatures lead to faster reaction rates. However, excessively high temperatures can lead to the formation of byproducts and decomposition of the catalyst or reactants. For the N-methylation of anilines, temperatures typically range from 60°C to 140°C. rsc.orgnih.gov The optimal temperature is a trade-off between reaction rate and selectivity. For the synthesis of this compound, a systematic study of the temperature profile is essential to maximize the yield of the desired product while minimizing the formation of impurities.
The choice of solvent is also critical and can significantly affect the reaction outcome. Solvent polarity can influence the solubility of the reactants and the catalyst, as well as the stability of intermediates in the catalytic cycle. A variety of solvents can be used for N-methylation reactions, including toluene, methanol, and dimethylformamide (DMF). researchgate.netgoogle.com In some cases, solvent-free conditions have also been successfully employed. researchgate.net The selection of an appropriate solvent depends on the specific catalyst system and the methylating agent used. For instance, when using methanol as the methylating agent, it can also serve as the solvent. researchgate.net
The following table illustrates the hypothetical effect of temperature and solvent on the yield of this compound.
| Temperature (°C) | Solvent | Yield (%) |
| 80 | Toluene | 70 |
| 100 | Toluene | 85 |
| 120 | Toluene | 82 (with byproduct formation) |
| 100 | Methanol | 90 |
| 100 | DMF | 75 |
Stoichiometric Control of Amine Precursors
The stoichiometry of the reactants, particularly the ratio of the amine precursor (2,4,5-trifluoroaniline) to the methylating agent, is a crucial factor in controlling the selectivity of the reaction. Common methylating agents include dimethyl carbonate, methanol, and paraformaldehyde. google.comchemicalbook.comnih.gov An excess of the methylating agent is often used to drive the reaction to completion. However, a large excess can lead to the formation of the di-methylated byproduct, N,N-dimethyl-2,4,5-trifluoroaniline.
Careful control of the stoichiometric ratio is therefore necessary to achieve high selectivity for the desired mono-methylated product. In some cases, a slight excess of the amine precursor can be used to suppress the formation of the tertiary amine. The optimal ratio will depend on the reactivity of the specific amine and the chosen methylating agent and catalyst system. For instance, a patent describing the synthesis of N-methyl o-fluoroaniline from o-fluoroaniline and dimethyl carbonate suggests a mass ratio of o-fluoroaniline to dimethyl carbonate ranging from 1:0.8 to 1:20. google.com
A hypothetical investigation into the effect of the molar ratio of 2,4,5-trifluoroaniline to dimethyl carbonate on product distribution is shown below.
| Molar Ratio (Aniline:Dimethyl Carbonate) | Yield of Mono-methylated Product (%) | Yield of Di-methylated Product (%) |
| 1:1.2 | 80 | 5 |
| 1:2 | 92 | 8 |
| 1:3 | 88 | 15 |
| 1.2:1 | 75 | 2 |
Design of Experiments (DoE) for Yield Enhancement and Selectivity
To efficiently optimize the synthesis of this compound, a systematic approach such as Design of Experiments (DoE) can be employed. nih.gov DoE allows for the simultaneous investigation of multiple variables and their interactions, leading to a more comprehensive understanding of the reaction space compared to the traditional one-variable-at-a-time (OVAT) approach.
A factorial design can be implemented to study the effects of key variables such as catalyst loading, temperature, reaction time, and reactant stoichiometry on the yield and selectivity of the desired product. For example, a 2^4 full factorial design would involve experiments at two levels (high and low) for each of the four factors. The results from these experiments can be used to build a statistical model that describes the relationship between the variables and the response. This model can then be used to identify the optimal reaction conditions.
The following table outlines a hypothetical 2^4 factorial design for the optimization of the synthesis of this compound.
| Experiment | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Molar Ratio (Aniline:Me-Agent) | Yield (%) |
| 1 | 0.5 (-) | 80 (-) | 4 (-) | 1:1.5 (-) | 65 |
| 2 | 1.0 (+) | 80 (-) | 4 (-) | 1:1.5 (-) | 75 |
| 3 | 0.5 (-) | 100 (+) | 4 (-) | 1:1.5 (-) | 80 |
| 4 | 1.0 (+) | 100 (+) | 4 (-) | 1:1.5 (-) | 92 |
| 5 | 0.5 (-) | 80 (-) | 8 (+) | 1:1.5 (-) | 78 |
| 6 | 1.0 (+) | 80 (-) | 8 (+) | 1:1.5 (-) | 88 |
| 7 | 0.5 (-) | 100 (+) | 8 (+) | 1:1.5 (-) | 90 |
| 8 | 1.0 (+) | 100 (+) | 8 (+) | 1:1.5 (-) | 95 |
| 9 | 0.5 (-) | 80 (-) | 4 (-) | 1:2.5 (+) | 70 |
| 10 | 1.0 (+) | 80 (-) | 4 (-) | 1:2.5 (+) | 80 |
| 11 | 0.5 (-) | 100 (+) | 4 (-) | 1:2.5 (+) | 85 |
| 12 | 1.0 (+) | 100 (+) | 4 (-) | 1:2.5 (+) | 94 |
| 13 | 0.5 (-) | 80 (-) | 8 (+) | 1:2.5 (+) | 82 |
| 14 | 1.0 (+) | 80 (-) | 8 (+) | 1:2.5 (+) | 91 |
| 15 | 0.5 (-) | 100 (+) | 8 (+) | 1:2.5 (+) | 93 |
| 16 | 1.0 (+) | 100 (+) | 8 (+) | 1:2.5 (+) | 98 |
Analysis of the data from such an experimental design would reveal the main effects of each factor as well as any significant interactions between them, leading to a robust and optimized synthetic protocol.
Formation and Characterization of Salt Derivatives (e.g., Hydrochloride)
The formation of salt derivatives, such as the hydrochloride salt, is a common practice in the purification and handling of amines. google.comgoogle.com Aniline hydrochlorides are often crystalline solids that are more stable and easier to handle than the free base, which can be an oily liquid. chemicalbook.comgarudachem.com
The preparation of this compound hydrochloride typically involves dissolving the free base in a suitable organic solvent, such as diethyl ether, ethyl acetate, or heptane, and then bubbling anhydrous hydrogen chloride gas through the solution. google.comblogspot.com Alternatively, a solution of hydrochloric acid in an organic solvent like isopropanol can be added. blogspot.com The hydrochloride salt, being insoluble in the non-polar organic solvent, precipitates out of the solution and can be collected by filtration. google.com
The reaction is as follows:
C₆H₂F₃(NHCH₃) + HCl → [C₆H₂F₃(NH₂CH₃)]⁺Cl⁻
The resulting this compound hydrochloride is expected to be a white to off-white crystalline solid. chemicalbook.com Characterization of the salt would be performed using standard analytical techniques:
Melting Point: The hydrochloride salt will have a distinct and sharp melting point, which can be used as an indicator of purity. chemicalbook.com
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for the N-H stretching vibrations of the ammonium (B1175870) salt, typically in the range of 2400-2800 cm⁻¹, which are absent in the free base.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the structure of the cation. The proton on the nitrogen would be visible in the ¹H NMR spectrum, and the chemical shifts of the aromatic and methyl protons would be shifted downfield compared to the free base due to the positive charge on the nitrogen.
Elemental Analysis: Combustion analysis would be used to determine the elemental composition (C, H, N, F, Cl) of the salt, confirming its stoichiometry.
The formation of the hydrochloride salt is an effective method for the purification of this compound, as it allows for the removal of non-basic impurities. The free base can be easily regenerated by treating the hydrochloride salt with a base, such as sodium hydroxide. blogspot.com
Chemical Reactivity and Advanced Derivatization Chemistry of 2,4,5 Trifluoro N Methylaniline
Reactivity of the Amine Functionality
The lone pair of electrons on the nitrogen atom of the N-methylamino group is central to its reactivity, enabling it to act as a nucleophile or a base. However, the presence of three electron-withdrawing fluorine atoms on the aromatic ring significantly modulates this reactivity compared to non-fluorinated anilines.
Oxidation and Reduction Reactions to Modify Nitrogen Functionality
The N-methylamino group in 2,4,5-Trifluoro-N-methylaniline is susceptible to oxidation, although its reactivity is attenuated by the electron-withdrawing nature of the fluorinated ring. The oxidation of N-methylaniline derivatives can lead to a variety of products depending on the oxidant and reaction conditions. researchgate.netresearchgate.net Chemical oxidation, for instance with reagents like peroxydisulfate (B1198043) or dichromate, typically proceeds via the formation of a radical cation. researchgate.net For N-methylaniline, this can lead to complex polymerization reactions forming poly(N-methylaniline). yufenggp.com In the case of this compound, the strong inductive effect of the fluorine atoms decreases the electron density on the nitrogen, making it less susceptible to oxidation compared to N-methylaniline itself. nih.gov
The mechanism of oxidation often involves the nucleophilic attack of the amine's lone pair on an electrophilic oxidant. researchgate.net The resulting products can range from N-oxides to more complex coupled species. Electrochemical oxidation is another method to modify the nitrogen functionality, initiating with the formation of a radical cation which can then undergo further reactions. mdpi.com
Reduction reactions on the nitrogen functionality of this compound are less common as the amine is already in a reduced state. Such reactions are more relevant for corresponding nitroaromatic precursors.
Formation of Schiff Bases and Imines
A cornerstone of amine chemistry is the condensation reaction with carbonyl compounds to form imines, commonly known as Schiff bases when derived from anilines. imist.mananobioletters.com While this compound is a secondary amine and cannot form a traditional neutral Schiff base (which requires a primary amine), it can react with aldehydes and ketones to form iminium ions.
The reaction is initiated by the nucleophilic attack of the secondary amine onto the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of a cationic iminium species. This reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. The general process for Schiff base or iminium ion formation is outlined below. imist.majetir.org
General Reaction Scheme for Iminium Ion Formation:
R¹R²C=O + (Ar)NHCH₃ + H⁺ ⇌ [R¹R²C=N⁺HCH₃(Ar)] + H₂O
Where Ar = 2,4,5-trifluorophenyl
The formation of these derivatives is significant in organic synthesis, as the iminium ion can act as an electrophile in subsequent reactions. nih.gov This reactivity pathway is utilized in various synthetic methodologies.
N-Substitution Reactions with Various Electrophiles
The nitrogen atom of this compound can act as a nucleophile, reacting with a variety of electrophiles in N-substitution reactions. A common example is N-alkylation, which involves reacting the amine with alkyl halides. psu.edu This reaction proceeds via a standard SN2 mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.
However, the nucleophilicity of the nitrogen in this compound is diminished due to the inductive electron-withdrawing effects of the three fluorine atoms on the phenyl ring. This reduced nucleophilicity means that reactions may require more forcing conditions (e.g., stronger bases, higher temperatures) compared to the N-alkylation of unsubstituted N-methylaniline. psu.edu Over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction, though it is less probable than with more nucleophilic anilines.
Other electrophiles such as acyl chlorides or acid anhydrides can react with this compound to form the corresponding amides. This N-acylation is a robust method for forming a stable C-N bond.
| Reaction Type | Electrophile | Product Type | Notes |
| N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine | Reactivity is lower than for non-fluorinated anilines. |
| N-Acylation | Acyl Chloride (RCOCl) | Amide | Forms a stable amide bond. |
| Iminium Formation | Aldehyde/Ketone | Iminium Salt | Product is a cationic species. |
Reactivity of the Fluorinated Aromatic Ring
The trifluorinated phenyl ring of this compound is highly electron-deficient, making it susceptible to nucleophilic attack. This is in stark contrast to the typical electrophilic substitution reactions seen in electron-rich aromatic systems like benzene (B151609) or aniline (B41778) itself.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this compound. libretexts.org The reaction is facilitated by the presence of the strongly electron-withdrawing fluorine atoms, which serve a dual purpose: they activate the ring towards nucleophilic attack by lowering its electron density, and they can act as excellent leaving groups. masterorganicchemistry.com
The SNAr mechanism proceeds in two steps:
Addition: A nucleophile attacks an electron-deficient carbon atom bearing a leaving group (in this case, a fluorine atom), breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.
The rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is crucial, and it is enhanced by electron-withdrawing groups that can delocalize the negative charge. libretexts.org
Influence of Fluorine Atom Positions on Electrophilicity and Regioselectivity
The positions of the fluorine atoms at C2, C4, and C5 are critical in determining the regioselectivity of SNAr reactions. Nucleophilic attack is most favored at positions that are ortho or para to strongly electron-withdrawing groups, as this allows the negative charge of the Meisenheimer intermediate to be delocalized onto the activating group. libretexts.org
In this compound, all three fluorine atoms are potential leaving groups. The regioselectivity of substitution will be determined by the combined electronic effects of the remaining two fluorine atoms and the N-methylamino group.
Activating/Deactivating Effects:
Fluorine: Strongly electron-withdrawing via the inductive effect (-I), which activates the ring for nucleophilic attack.
N-methylamino group (-NHCH₃): This group has a dual nature. It is electron-donating through resonance (+R) and electron-withdrawing through induction (-I). In the context of SNAr, its +R effect is deactivating as it increases electron density on the ring, opposing the attack of a nucleophile.
Regiochemical Outcome:
Attack at C4 (para to -NHCH₃): A nucleophile attacking the C4 position, displacing the fluorine atom, would be strongly favored. The remaining fluorine atoms at C2 and C5 are ortho and meta respectively to the site of attack, and their powerful electron-withdrawing ability will stabilize the negative charge in the Meisenheimer intermediate.
Attack at C2 (ortho to -NHCH₃): Attack at this position is also plausible. The stabilizing influence would come from the para fluorine at C5 and the meta fluorine at C4.
Attack at C5: This position is meta to the -NHCH₃ group. Attack here is generally less favored because the delocalization of the negative charge in the intermediate is less effective.
Therefore, SNAr reactions on this compound are expected to show high regioselectivity, with substitution occurring preferentially at the C4 position, followed by the C2 position. The precise outcome can be influenced by the nature of the attacking nucleophile and the specific reaction conditions.
| Position of Fluorine | Relationship to -NHCH₃ | Activating Groups for SNAr | Predicted Reactivity |
| C2 | ortho | F at C4 (meta), F at C5 (para) | Favorable |
| C4 | para | F at C2 (meta), F at C5 (ortho) | Most Favorable |
| C5 | meta | F at C2 (meta), F at C4 (ortho) | Less Favorable |
Steric Hindrance Effects of Multiple Fluorine Substituents on Reaction Yields
The reactivity of aniline derivatives is profoundly influenced by both electronic and steric factors. In this compound, the presence of three fluorine atoms and an N-methyl group creates a unique steric and electronic environment that significantly impacts reaction yields.
The fluorine substituent at the C2 (ortho) position is expected to exert the most significant steric hindrance. This hindrance can impede the approach of reagents to the nitrogen atom, thereby slowing down reactions such as acylation, alkylation, or complexation with metal catalysts. Research on the reactions of N-methylaniline with various electrophiles has shown that the N-methyl group itself introduces steric bulk compared to a primary aniline. rsc.org When combined with an ortho-fluorine, this effect is compounded. Studies on nucleophilic aromatic substitution (SNAr) reactions involving aniline and N-methylaniline have demonstrated that the N-methyl group can decrease reaction rates by a factor of up to 105 due to increased steric hindrance during the formation of the intermediate complex and subsequent proton transfer. rsc.org
Furthermore, the collective electron-withdrawing nature of the three fluorine atoms reduces the nucleophilicity of the amine. While this is an electronic effect, it works in concert with steric factors. For a reaction to occur, the nucleophile must have sufficient energy and appropriate orientation to overcome both electronic deactivation and steric repulsion. In reactions where the aniline nitrogen acts as a nucleophile, the ortho-fluorine and the N-methyl group can restrict the necessary trajectory for attack, leading to lower yields or requiring more forcing reaction conditions compared to less substituted anilines like 4-fluoroaniline. ucalgary.ca
In the context of SNAr reactions where a fluorine atom on the ring is displaced by a nucleophile, the substitution pattern is critical. The fluorine atoms activate the ring for nucleophilic attack. pressbooks.pub However, the steric bulk of the N-methylamino group can influence the regioselectivity of such reactions, potentially directing incoming nucleophiles away from the sterically encumbered C2 and C6 positions.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org The use of this compound as a nucleophile in such reactions would be challenging due to a combination of its reduced nucleophilicity and steric hindrance. The three electron-withdrawing fluorine atoms significantly decrease the electron density on the nitrogen atom, making it a weaker nucleophile than non-fluorinated anilines. nih.gov
The general mechanism for the Buchwald-Hartwig amination involves oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium amide complex, and finally, reductive elimination to yield the coupled product. libretexts.org For a sterically hindered and electronically deactivated amine like this compound, both the initial coordination to the palladium center and the final reductive elimination step can be slow.
To overcome these challenges, specialized catalyst systems are typically required. Modern Buchwald-Hartwig catalysis employs bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, BrettPhos) that promote both oxidative addition and reductive elimination. rug.nl For the successful coupling of this compound with an aryl halide, a robust catalyst system, a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS), and potentially higher reaction temperatures would likely be necessary.
While no specific examples for this compound are prominent in the literature, studies on other polyhalogenated systems provide insight. The cross-coupling of polyhalogenated arenes often shows selectivity based on electronic and steric effects, with the reaction typically occurring at the most electrophilic and least hindered position. nih.govthieme-connect.de
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides This table shows general conditions for the reaction class, as specific examples for this compound are not readily available in the literature.
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Aryl Bromide | Primary Amine | Pd₂(dba)₃ / BrettPhos | NaOt-Bu | Toluene | 80-110 | High | rug.nl |
| Aryl Chloride | Secondary Amine | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 100 | Good | rug.nl |
| Heteroaryl Chloride | Aniline | [(CyPF-tBu)PdCl₂] | Cs₂CO₃ | Toluene | 110 | High | organic-chemistry.org |
Synthetic Transformations Leading to Complex Molecules
Integration into Heterocyclic Ring Systems (e.g., Pyrido[2,3-d]pyrimidines)
Pyrido[2,3-d]pyrimidines are an important class of heterocycles with significant biological activity. nih.gov Their synthesis often involves the construction of the pyridine (B92270) ring onto a pre-existing pyrimidine (B1678525), or vice-versa. jocpr.com A common strategy involves the reaction of a substituted 4-aminopyrimidine (B60600) with a three-carbon synthon, such as a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound. jocpr.commdpi.com
Theoretically, this compound could be incorporated into a pyrido[2,3-d]pyrimidine (B1209978) scaffold, for instance, by acting as a nucleophile in the displacement of a leaving group (e.g., a chlorine atom) at the C4 position of a pre-formed pyridopyrimidine core. An example of this approach is the synthesis of Piritrexim, where an amine is reacted with a chloropyridopyrimidine. nih.gov
In such a synthesis, the reduced nucleophilicity of this compound would necessitate more forcing conditions (higher temperatures, stronger base) compared to more nucleophilic amines. The steric hindrance from the ortho-fluorine and N-methyl group would further slow the reaction.
Another approach could involve building the pyridine ring from a pyrimidine precursor that already bears the 2,4,5-trifluoroanilino moiety. For example, a 6-amino-4-(2,4,5-trifluoro-N-methylanilino)pyrimidine could be cyclized with reagents like diethyl oxalate (B1200264) or triethyl orthoformate to form the fused pyridine ring. nih.gov
Table 2: General Synthetic Routes to Pyrido[2,3-d]pyrimidines This table illustrates common synthetic strategies where an aniline derivative could be used. Specific application of this compound has not been reported.
| Pyrimidine Precursor | Reagent(s) | Key Transformation | Resulting Heterocycle | Reference |
| 2,4-Diamino-6-chloropyrimidine | Substituted Aniline | Nucleophilic Aromatic Substitution (SNAr) | 4-Anilino-2-amino-6-chloropyrimidine | nih.gov |
| 6-Aminouracil | Aromatic Aldehyde, Active Methylene Compound | One-pot Three-component Reaction | Substituted Pyrido[2,3-d]pyrimidine | jocpr.com |
| 4-Amino-5-cyanopyrimidine | Guanidine | Cyclization | 2,4-Diaminopyrido[2,3-d]pyrimidine | nih.gov |
Formation of Carbon-Sulfur Bonds via Catalytic Methods
The formation of carbon-sulfur bonds is crucial for the synthesis of many pharmaceuticals and materials. While direct catalytic C-H thiolation of an electron-rich aniline is known, the highly deactivated ring in this compound makes this unlikely. A more plausible route would be a nucleophilic aromatic substitution (SNAr) reaction, where one of the fluorine atoms is displaced by a sulfur nucleophile (thiolate). lboro.ac.uk
Polyfluoroaromatic compounds are well-known to undergo SNAr reactions, and the high degree of fluorination in this compound activates the ring for such transformations. lboro.ac.uk The reaction with a thiol (R-SH) in the presence of a base (e.g., K₂CO₃, Et₃N) would generate a thiolate (R-S⁻), which could then displace a fluorine atom, typically at the C4 position (para to the amino group), which is often the most activated site for nucleophilic attack in polyfluoroanilines.
Catalytic methods for C-S bond formation often involve the cross-coupling of an aryl halide with a thiol, typically using palladium, nickel, or copper catalysts. If this compound were converted to an aryl halide (e.g., by replacing a fluorine with iodine or bromine via a Sandmeyer-type reaction on the parent aniline followed by methylation), it could then serve as a substrate for such catalytic C-S coupling.
Synthesis of Liquid Crystal Compounds
Fluorine atoms are highly valuable in the design of liquid crystal (LC) materials. Their high electronegativity and small size allow for the tuning of key properties like dielectric anisotropy (Δε), viscosity, and thermal stability without significantly increasing molecular size. acs.org The introduction of fluorine, particularly in terminal positions or on the core, can significantly alter the mesophase behavior and operating temperature ranges of LC compounds.
While no liquid crystals based specifically on this compound have been reported, related structures provide insight. For example, liquid crystals containing a trifluoromethylamino group have been synthesized and shown to exhibit smectic phases over a wide temperature range. Current time information in Bangalore, IN. The incorporation of a 2,4,5-trifluorophenyl group into a calamitic (rod-shaped) mesogen would be expected to impart high polarity and chemical stability. The N-methyl group would influence the molecular shape and intermolecular interactions, which are critical for the formation of liquid crystalline phases.
Table 3: Influence of Fluorine on Liquid Crystal Properties This table summarizes the general effects of fluorine substitution on liquid crystal behavior.
| Property | Effect of Fluorine Substitution | Rationale | Reference |
| Dielectric Anisotropy (Δε) | Can be increased or decreased | Strong dipole moment of C-F bond; effect depends on its orientation relative to the molecular axis. | Current time information in Bangalore, IN. |
| Thermal Stability | Generally increased | High strength of the C-F bond. | Current time information in Bangalore, IN. |
| Viscosity | Generally low | Fluorine does not significantly increase molecular volume. | Current time information in Bangalore, IN. |
| Mesophase Behavior | Can induce or suppress mesophases | Alters intermolecular forces and molecular packing. | acs.org |
Preparation of Conjugated Polymers (e.g., Poly(N-methylaniline))
Polyaniline and its derivatives are among the most studied conducting polymers due to their tunable conductivity, environmental stability, and ease of synthesis. scispace.com Polymerization is typically achieved through chemical or electrochemical oxidation. The resulting polymer's properties are highly dependent on the substituents on the aniline monomer. jmest.org
The polymerization of this compound would be challenging. The first step in electropolymerization is the oxidation of the monomer to a radical cation. arxiv.org The three strongly electron-withdrawing fluorine atoms on the aromatic ring, combined with the N-methyl group, would make the monomer very difficult to oxidize, requiring a high anodic potential. nih.gov
If polymerization could be achieved, the resulting polymer, poly(this compound), would have significantly different properties compared to poly(N-methylaniline).
Conductivity: The incorporation of fluorine atoms generally decreases the conductivity of polyanilines. The electron-withdrawing nature of fluorine reduces the electron density along the polymer backbone, hindering charge transport. jmest.org
Stability: The high strength of the C-F bond would likely impart greater thermal and chemical stability to the polymer. nih.gov
Solubility: Fluorinated polymers often exhibit enhanced solubility in specific organic solvents.
Research on the electropolymerization of 3,5-bis(trifluoromethyl)aniline (B1329491) shows that a polymer film can be formed, but it is more insulating than standard polyaniline. nih.gov Similarly, copolymers of aniline and 2-fluoroaniline (B146934) show decreased conductivity as the fluoroaniline (B8554772) content increases. jmest.org These findings suggest that poly(this compound) would likely be a poorly conducting but potentially stable material.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the chemical environment of hydrogen (¹H), carbon (¹³C), fluorine (¹⁹F), and nitrogen (¹⁵N) atoms within the 2,4,5-Trifluoro-N-methylaniline molecule.
Proton (¹H) NMR spectroscopy of this compound is expected to reveal distinct signals corresponding to the methyl group and the aromatic protons. The methyl (CH₃) protons, being chemically equivalent, would appear as a single signal. Due to the electron-donating nature of the nitrogen atom, this signal is anticipated to be a singlet, integrating to three protons.
The aromatic region of the spectrum would display more complex patterns due to the presence of two non-equivalent protons on the fluorinated benzene (B151609) ring. The proton at the C3 position and the proton at the C6 position would each produce a distinct signal. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the adjacent fluorine atoms and the electron-donating N-methylamino group. Furthermore, these aromatic proton signals would exhibit spin-spin coupling with the neighboring fluorine atoms, resulting in complex multiplet structures.
Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |
|---|---|---|---|
| N-CH₃ | 2.8 - 3.0 | Singlet (s) | 3H |
| Aromatic H (C3-H) | 6.7 - 7.0 | Doublet of Doublets of Doublets (ddd) | 1H |
Note: The expected chemical shifts and multiplicities are estimations based on known substituent effects in similar aromatic compounds.
The Carbon-13 (¹³C) NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of seven distinct carbon signals are expected: one for the methyl carbon and six for the aromatic carbons.
The methyl carbon signal would appear in the upfield region of the spectrum. The six aromatic carbons would each give a unique signal due to the unsymmetrical substitution pattern on the benzene ring. The carbons directly bonded to fluorine atoms (C2, C4, C5) will exhibit large one-bond carbon-fluorine coupling constants (¹JC-F). The other aromatic carbons will also show smaller two- or three-bond couplings to the fluorine atoms (²JC-F, ³JC-F), which can aid in the definitive assignment of each carbon signal. The carbon attached to the nitrogen (C1) will also have a characteristic chemical shift.
Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (ppm) | Expected C-F Coupling |
|---|---|---|
| N-CH₃ | 30 - 35 | No |
| Aromatic C1 | 135 - 145 | Yes (small) |
| Aromatic C2 | 145 - 155 | Yes (large) |
| Aromatic C3 | 100 - 110 | Yes (small) |
| Aromatic C4 | 150 - 160 | Yes (large) |
| Aromatic C5 | 140 - 150 | Yes (large) |
Note: The expected chemical shifts are estimations based on known substituent effects in similar aromatic compounds.
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. wikipedia.org For this compound, three distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the three non-equivalent fluorine atoms at the C2, C4, and C5 positions.
The chemical shifts of these fluorine signals are highly dependent on their position on the aromatic ring and the nature of the other substituents. wikipedia.org Each fluorine signal will be split into a multiplet due to coupling with the other fluorine atoms (F-F coupling) and with the adjacent aromatic protons (H-F coupling). The analysis of these coupling patterns is crucial for unambiguously assigning the signals to the specific fluorine atoms and confirming the substitution pattern.
Expected ¹⁹F NMR Data for this compound
| Fluorine Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| F at C2 | -120 to -140 | Multiplet |
| F at C4 | -110 to -130 | Multiplet |
Note: The expected chemical shifts are estimations based on typical values for fluorinated anilines and are relative to a standard such as CFCl₃.
Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, can provide valuable information about the electronic environment of the nitrogen atom in the N-methylamino group. The chemical shift of the nitrogen atom is influenced by the nature of the groups attached to it and its hybridization state. In this compound, the ¹⁵N chemical shift would be characteristic of a secondary aromatic amine. The signal may also show coupling to the methyl protons and the proton on the nitrogen (if present and not undergoing rapid exchange).
The choice of solvent can have a noticeable effect on the chemical shifts observed in NMR spectra, particularly for protons and carbons near polar functional groups. For this compound, changing the solvent from a non-polar one (like CDCl₃) to a more polar, hydrogen-bond-accepting solvent (like DMSO-d₆) could lead to downfield shifts of the N-H and N-CH₃ proton signals due to interactions with the solvent molecules. The aromatic proton and carbon signals may also experience smaller shifts. Analyzing these solvent-induced shifts can sometimes aid in the assignment of signals and provide insights into intermolecular interactions.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₇H₆F₃N), HRMS can measure the mass of the molecular ion with very high accuracy (typically to four or five decimal places).
By comparing the experimentally measured exact mass to the calculated theoretical mass, the elemental composition can be confirmed, providing strong evidence for the identity of the synthesized compound.
Calculated Exact Mass for this compound
| Ion | Formula | Calculated Exact Mass |
|---|---|---|
| [M]⁺ | C₇H₆F₃N | 177.0452 |
This precise mass measurement, in conjunction with the detailed structural information from NMR spectroscopy, provides a comprehensive and definitive characterization of this compound.
Vibrational Spectroscopy
Vibrational spectroscopy, including both infrared and Raman techniques, is essential for identifying the functional groups and understanding the molecular vibrations of this compound.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is characterized by absorption bands corresponding to the vibrations of its key structural components: the N-H bond, the aromatic ring, the C-N bond, the C-F bonds, and the methyl group.
The N-H stretching vibration in secondary amines like N-methylaniline typically appears as a single, sharp band in the region of 3300-3500 cm⁻¹ researchgate.net. The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹ sphinxsai.com. The region between 1400 cm⁻¹ and 1650 cm⁻¹ is characteristic of C-C stretching vibrations within the benzene ring sphinxsai.com. Strong absorption bands corresponding to C-F stretching are typically observed in the 1100-1350 cm⁻¹ region. The C-N stretching vibration is generally found in the 1250-1350 cm⁻¹ range.
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| N-H Stretch | Secondary Amine | 3300 - 3500 |
| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 |
| Aliphatic C-H Stretch | Methyl Group | 2850 - 2960 |
| N-H Bend | Secondary Amine | 1550 - 1650 |
| C=C Ring Stretch | Phenyl Ring | 1400 - 1650 |
| C-N Stretch | Aryl Amine | 1250 - 1350 |
| C-F Stretch | Aryl Fluoride | 1100 - 1350 |
Fourier-Transform Raman (FT-Raman) spectroscopy provides complementary information to FT-IR. It detects vibrations that cause a change in the polarizability of the molecule. FT-Raman spectra are often recorded using a laser source, such as a Nd:YAG laser operating at 1064 nm, to minimize fluorescence sphinxsai.comcore.ac.uk.
For this compound, FT-Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic ring, which can be weak in the IR spectrum. The C-C stretching modes of the benzene ring are expected to produce strong signals sphinxsai.com. Vibrations involving the trifluorinated phenyl ring and the methyl group will also be active. The analysis of both FT-IR and FT-Raman spectra allows for a more complete assignment of the fundamental vibrational modes of the molecule nih.govnih.govnih.gov.
X-ray Crystallography for Solid-State Structural Analysis
In the solid state, the molecule would be expected to exhibit a planar or near-planar benzene ring. The fluorine and N-methylamine substituents would be attached to this ring. The C-C bond lengths within the aromatic ring would be intermediate between single and double bonds, typically around 1.39 Å. The C-F bond lengths are expected to be in the range of 1.33-1.36 Å. Intermolecular interactions, such as hydrogen bonding between the amine hydrogen (N-H) of one molecule and a fluorine atom or the nitrogen atom of a neighboring molecule, would likely play a significant role in the crystal packing nih.goviucr.org.
Table 2: Expected Solid-State Structural Parameters for this compound Based on Analogous Structures
| Parameter | Description | Expected Value |
| C-C Bond Length | Within the aromatic ring | ~1.39 Å |
| C-N Bond Length | Between ring and nitrogen | ~1.40 Å |
| C-F Bond Length | Between ring and fluorine | ~1.35 Å |
| C-C-C Bond Angle | Within the aromatic ring | ~120° |
| Intermolecular Interactions | Crystal packing forces | N-H···F or N-H···N hydrogen bonds |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for assessing the purity of this compound and for its purification from reaction mixtures.
Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique used to monitor reaction progress, identify compounds, and determine the appropriate solvent system for larger-scale purification aga-analytical.com.pl. For an amine compound like this compound, a silica gel plate typically serves as the stationary phase rsc.org.
The mobile phase is usually a mixture of a nonpolar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or diethyl ether) rsc.orghplc.sk. The polarity of the solvent system is adjusted to achieve good separation. After the plate is developed, the spots can be visualized under UV light (254 nm), as aromatic compounds often absorb UV radiation hplc.sk. Staining with reagents like potassium permanganate or iodine vapor can also be used for visualization illinois.edu. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system hplc.sk.
Column chromatography is a preparative technique used to separate and purify larger quantities of compounds from a mixture sielc.com. The principles are similar to TLC, with silica gel being the most common stationary phase for moderately polar organic compounds.
Based on the optimal solvent system determined by TLC, a slurry of silica gel in the nonpolar component of the mobile phase is packed into a glass column. The crude sample is loaded onto the top of the column, and the mobile phase (eluent) is passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. Fractions are collected sequentially, and those containing the pure desired product, as determined by TLC analysis, are combined. This method is highly effective for isolating this compound from starting materials, byproducts, and other impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Monitoring
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a pivotal analytical technique for the monitoring of this compound and its potential degradation products. The high sensitivity and selectivity of LC-MS allow for the separation, detection, and identification of the parent compound and its degradants, even at trace levels. This is crucial for understanding the stability of the molecule under various environmental and stress conditions.
A typical LC-MS method for the analysis of halogenated anilines, which can be adapted for this compound, would employ a reversed-phase chromatographic separation coupled with a mass spectrometric detector, often a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF).
Chromatographic Separation:
The separation is generally achieved on a C18 stationary phase, which provides good retention and separation of moderately polar compounds like anilines. A gradient elution is often employed to ensure the efficient separation of the parent compound from a range of potential degradation products with varying polarities.
Table 1: Illustrative Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 (e.g., 150 mm x 4.6 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30 °C |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-20 min: 90% B; 20-22 min: 90-10% B; 22-25 min: 10% B |
Note: This is a representative method and would require optimization for the specific application.
Mass Spectrometric Detection:
Mass spectrometry provides the necessary sensitivity and specificity for the detection and identification of degradation products. Electrospray ionization (ESI) in positive mode is commonly used for anilines as they can be readily protonated. The mass spectrometer can be operated in full scan mode to search for unknown degradants or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for the targeted analysis of known compounds.
Forced Degradation Studies:
To understand the degradation pathways of this compound, forced degradation studies are conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. These studies typically involve exposing the compound to acidic, basic, oxidative, thermal, and photolytic stress. The resulting mixtures are then analyzed by LC-MS to identify the degradation products.
Potential Degradation Pathways and Products:
Based on the chemical structure of this compound, several degradation pathways can be hypothesized:
Oxidation: The N-methyl group and the aromatic ring are susceptible to oxidation. This could lead to the formation of N-demethylated products, hydroxylated derivatives, or N-oxides.
Hydrolysis: While generally stable, under harsh acidic or basic conditions, defluorination or other hydrolytic reactions could occur, though this is less common for fluoroaromatic compounds.
Photodegradation: Exposure to UV light could induce cleavage of the C-N bond or reactions involving the fluorine substituents.
Table 2: Predicted Degradation Products of this compound and their Theoretical m/z Values
| Potential Degradation Product | Structure | Chemical Formula | Monoisotopic Mass (Da) | Predicted [M+H]⁺ (m/z) | Plausible Formation Condition |
| 2,4,5-Trifluoroaniline | C₆H₄F₃N | C₆H₄F₃N | 163.03 | 164.04 | N-demethylation (Oxidative) |
| 2,4,5-Trifluoro-N-methyl-N-oxidoaniline | C₇H₆F₃NO | C₇H₆F₃NO | 193.04 | 194.05 | Oxidation |
| Hydroxylated this compound | C₇H₆F₃NO | C₇H₆F₃NO | 193.04 | 194.05 | Oxidation |
Note: The structures and formation conditions are hypothetical and would require experimental confirmation through techniques such as high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Research Findings:
While specific degradation studies on this compound are not extensively reported in the public domain, research on similar fluorinated anilines indicates that the degree and position of fluorine substitution significantly influence their stability and degradation pathways. The electron-withdrawing nature of the fluorine atoms generally increases the oxidative stability of the benzene ring but can influence the reactivity of the amino group. The development of a validated, stability-indicating LC-MS method is, therefore, a critical step in the chemical development and quality control of this compound. Such a method would be capable of separating the parent compound from all potential degradation products, allowing for accurate quantification and ensuring the purity and stability of the substance.
Computational and Theoretical Investigations of 2,4,5 Trifluoro N Methylaniline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, offering deep insights into molecular structure and energetics.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. scispace.com Functionals such as B3LYP, combined with basis sets like 6-311++G(d,p), are frequently used to optimize molecular geometries and predict electronic properties. acs.orgresearchgate.net The optimization process seeks the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. For aniline (B41778) derivatives, DFT has proven effective in analyzing how substituents alter the charge distribution and geometry of the molecule. chemrxiv.org
The electronic properties are often described by analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. chemrxiv.orgnih.gov A smaller gap generally suggests higher reactivity. In 2,4,5-Trifluoro-N-methylaniline, the electronegative fluorine atoms and the electron-donating N-methyl group are expected to significantly influence the energies and distributions of these orbitals.
Table 1: Predicted Geometrical Parameters of this compound using DFT Note: These are representative values based on DFT calculations of similar substituted aniline compounds. Actual experimental values may vary.
| Parameter | Bond | Predicted Value (Å or °) |
|---|---|---|
| Bond Length (Å) | C-F | ~1.35 |
| C-N | ~1.40 | |
| N-C (methyl) | ~1.45 | |
| C-C (aromatic) | ~1.39 | |
| N-H | ~1.01 | |
| Bond Angle (°) | C-N-C | ~120 |
| F-C-C | ~119 | |
| C-N-H | ~115 |
Ab initio methods, such as Hartree-Fock (HF), offer a different theoretical approach for calculating molecular properties. researchgate.net These "from the beginning" methods are based on first principles without using empirical parameters. While often more computationally intensive than DFT, they serve as a valuable tool for complementing and validating results, particularly for spectroscopic parameters. Comparing results from both DFT and ab initio methods can provide a more robust understanding of the molecule's properties. researchgate.net
Theoretical calculations are instrumental in interpreting experimental spectra. DFT methods are commonly used to compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.netnih.gov The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve agreement, they are typically multiplied by a scaling factor. The analysis of the potential energy distribution (PED) allows for the precise assignment of each calculated vibrational mode to specific molecular motions, such as stretching, bending, or torsional vibrations. researchgate.net
Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be predicted using computational methods. researchgate.net The accuracy of predicted ¹⁹F NMR chemical shifts is particularly sensitive to the choice of the DFT functional and basis set. mdpi.com These calculations provide valuable insights for interpreting complex experimental NMR spectra and can help in the structural elucidation of fluorinated compounds.
Table 2: Representative Calculated Vibrational Frequencies for Key Functional Groups Note: These are generalized frequencies for modes in similar molecules. The values are typically scaled to match experimental data.
| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3400-3500 | Stretching of the N-H bond in the amino group. |
| C-H Stretch (Aromatic) | 3000-3100 | Stretching of C-H bonds on the phenyl ring. |
| C-H Stretch (Methyl) | 2900-3000 | Asymmetric and symmetric stretching of C-H bonds in the methyl group. |
| C=C Stretch (Aromatic) | 1400-1600 | Stretching vibrations within the aromatic ring. |
| C-N Stretch | 1250-1350 | Stretching of the carbon-nitrogen bond. |
| C-F Stretch | 1100-1300 | Stretching of the carbon-fluorine bonds. |
Molecular Modeling and Dynamics Simulations
Beyond static quantum calculations, molecular modeling techniques explore the dynamic behavior and interaction potential of molecules.
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, a key conformational feature is the orientation of the N-methyl group relative to the plane of the aromatic ring.
Furthermore, the presence of both an N-H bond and fluorine atoms raises the possibility of intramolecular hydrogen bonding. Studies on related fluoro-anilino compounds have shown that weak N-H···F hydrogen bonds can form when the geometry forces the N-H proton and a fluorine atom into close proximity. nih.gov Such interactions, characterized by short H···F distances, can influence the molecule's preferred conformation and spectroscopic properties, such as NMR chemical shifts and coupling constants. nih.govresearchgate.net While a C-H bond from the methyl group is a weaker hydrogen bond donor than an N-H bond, the potential for a C-H···F interaction with the fluorine at the 2-position could still be a factor in stabilizing certain conformations.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It is a valuable tool for predicting chemical reactivity, as it highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netthaiscience.info
For this compound, the MEP map is expected to show:
Negative Potential (Red/Yellow): These regions, indicating an excess of electrons, are anticipated around the highly electronegative fluorine atoms and the lone pair of the nitrogen atom. These sites are susceptible to electrophilic attack. thaiscience.info
Positive Potential (Blue): These electron-deficient regions are expected around the hydrogen atoms of the N-methyl group and the aromatic ring. These sites are favorable for nucleophilic attack.
Neutral Potential (Green): This indicates regions with balanced electrostatic potential, typically found over the carbon framework of the aromatic ring.
The MEP map provides a clear, qualitative picture of the charge distribution, helping to understand intermolecular interactions and predict the sites where the molecule is most likely to react. nih.gov
Reaction Mechanism Studies using Computational Approaches
Computational chemistry provides powerful tools for elucidating the complex mechanisms of chemical reactions involving this compound and its derivatives. By modeling reactions at the atomic level, researchers can gain insights into reaction pathways, transition states, and the energetics that govern chemical transformations.
Theoretical Exploration of Potential Energy Surfaces
The potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a system as a function of its atomic coordinates. By exploring the PES, chemists can identify the most likely pathways for a reaction. Computational methods like Density Functional Theory (DFT) and high-level ab initio calculations are employed to chart these surfaces.
For reactions involving aniline derivatives, such as the atmospheric reaction between 4-methyl aniline and hydroxyl radicals, computational studies using methods like M06-2X and CCSD(T) have successfully mapped the PES. mdpi.com These studies identify various reaction paths, including abstraction and addition, and locate the corresponding transition states and intermediates. mdpi.com The calculations reveal the relative energy barriers for each path, allowing for the prediction of the major products under different conditions. mdpi.com For instance, the PES for the OH + 4-methyl aniline reaction shows five distinct abstraction pathways, leading to different products. mdpi.com Similarly, computational studies on N-methylaniline decomposition on platinum surfaces have calculated the reaction energies required to break specific C-N bonds, providing insight into the most energetically favorable decomposition pathways. nih.gov This type of analysis is crucial for understanding reaction selectivity and kinetics, offering a theoretical framework for predicting how this compound would behave in various chemical environments.
Catalytic Cycle Investigations
Computational approaches are indispensable for investigating the intricate, multi-step mechanisms of catalytic cycles. These studies model the interaction of substrates, such as derivatives of this compound, with catalysts to uncover the sequence of elementary steps, including oxidative addition, transmetalation, and reductive elimination.
For example, the mechanism of copper-catalyzed trifluoromethylation reactions, which are relevant for modifying aromatic amines, has been explored computationally. montclair.edu These investigations detail the hypothesized steps, including the formation of key radical intermediates and their subsequent reactions within the catalytic cycle. montclair.edu DFT calculations help to rationalize experimentally observed outcomes by determining the stability of intermediates and the energy barriers of transition states for each step. General computational studies in organometallic catalysis further illustrate how these methods are applied to complex reactions like the Suzuki-Miyaura cross-coupling, providing a roadmap for designing effective mechanistic studies. bris.ac.uk In the context of synthesizing N-methylaniline through the hydroalkylation of nitrobenzene, while often studied experimentally, computational investigations could precisely model the role of the catalyst's acid-base sites in the methylation process, thereby elucidating the complete catalytic cycle. researchgate.net
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of modern drug discovery and materials science. They aim to understand how the chemical structure of a compound influences its biological activity or physical properties. Computational methods play a pivotal role in establishing these relationships for compounds related to this compound.
Prediction of Binding Affinity to Biological Targets via Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding affinity and mode of interaction between a small molecule (ligand), such as a derivative of this compound, and a macromolecular target, typically a protein.
In numerous studies, derivatives of anilinoquinazolines and anilinoquinolines have been docked into the active sites of therapeutic targets like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Plasmodium falciparum dihydrofolate reductase (pf-DHFR). nih.gov These simulations predict the binding energy, which is a measure of the strength of the interaction, and identify key interactions such as hydrogen bonds and hydrophobic contacts. For example, a potent 4-anilinoquinazoline derivative exhibited calculated binding energies of -8.24 kcal/mol with VEGFR-2 and -6.39 kcal/mol with EGFR. Similarly, a series of 2,4-disubstituted 6-fluoroquinolines showed binding affinities ranging from -8.200 to -10.700 kcal/mol against a modeled antiplasmodial target. nih.gov These in silico predictions help prioritize compounds for synthesis and biological testing, accelerating the discovery of new therapeutic agents. nih.govmdpi.com
Interactive Table: Examples of Molecular Docking Studies on Anilino-Derivatives
| Compound Class | Biological Target | Docking Software/Method | Predicted Binding Affinity (kcal/mol) | Key Findings |
|---|---|---|---|---|
| 4-Anilinoquinazolines | EGFR, VEGFR-2 | Not Specified | -6.39 (EGFR), -8.24 (VEGFR-2) | Effective binding with VEGFR-2 predicted. |
| 2,4-disubstituted 6-fluoroquinolines | Modeled PfeEF2 | Autodock Vina | -8.200 to -10.700 | Several compounds showed better binding than a known inhibitor. nih.gov |
| 4-Anilinoquinoline-triazines | pf-DHFR (wild & mutant) | Not Specified | Not Specified | Docking revealed specific interactions with key residues like SER108 and ILE164. nih.gov |
Computational Design of Novel Derivatives
Computational chemistry enables the rational design of novel molecules with desired properties, a process known as in silico design. Starting from a lead compound like this compound, new derivatives can be designed by modifying its structure and computationally predicting the effect of these changes on its activity.
This approach often involves techniques like scaffold hopping, where the core structure of a known active molecule is replaced with a different, functionally equivalent scaffold to discover new chemical classes with similar biological activity. nih.gov For instance, novel diaminopyrimidines have been pursued as kinase inhibitors through various in silico methods, followed by synthesis and testing. uni-halle.de Another strategy is the targeted modification of a known drug, such as the design of Tamoxifen analogs to alter metabolic pathways while retaining potent anticancer effects. uni-halle.de By designing and evaluating new bis–pyrazoline hybrids computationally, researchers have successfully identified potent dual inhibitors of EGFR and BRAFV600E kinases. mdpi.com These design strategies allow for the exploration of vast chemical spaces in a time- and cost-effective manner, guiding synthetic efforts toward the most promising candidates.
Correlation of Structural Features with Biological Activities
SAR and QSAR studies establish a direct link between a molecule's structural features and its biological effects. SAR provides qualitative relationships, while QSAR develops quantitative mathematical models to predict the activity of new compounds.
SAR studies on aniline and related heterocyclic derivatives have revealed important correlations. For example, in a series of chlorothalonil-aniline derivatives, the presence of an electron-withdrawing group like a nitro (NO2) group on the phenyl ring was found to enhance fungicidal activity. nih.gov Conversely, in a study of fluorinated quinoline analogs, electron-donating groups such as butyl or methoxy at the 4-position of the benzene (B151609) ring were associated with better antifungal activity. mdpi.com The position and nature of substituents are critical; functional groups like fluoro, methoxy, and methyl have been identified as being essential for the anticancer and antimetastatic effects of various compounds. mdpi.com
QSAR takes this a step further by creating predictive models. Robust QSAR models have been developed for 2,4-disubstituted 6-fluoroquinolines, which successfully related their chemical structures to antiplasmodial activity using statistical metrics like a high squared correlation coefficient (R²) of 0.921 and a predictive squared correlation coefficient (R²pred) of 0.901. nih.gov Similar QSAR investigations on 4-anilinoquinoline-triazine hybrids as antimalarial agents have also yielded models with good predictive quality, enabling the estimation of biological activity for untested analogs. nih.govscispace.com
Interactive Table: Structure-Activity Relationship (SAR) Highlights for Aniline-Related Scaffolds
| Compound Series | Structural Feature | Effect on Biological Activity |
|---|---|---|
| Chlorothalonil-aniline derivatives | Electron-withdrawing group (e.g., NO2) on the phenyl ring | Enhanced fungicidal activity. nih.gov |
| Fluorinated quinoline analogs | Electron-donating group (e.g., -Butyl, -OMe) at the 4-position | Better antifungal activity. mdpi.com |
| Various anticancer compounds | Presence of fluoro, methoxy, or methyl groups | Often essential for antimigration and antiproliferation activities. mdpi.com |
Role as a Building Block in Pharmaceutical Synthesis
The trifluorinated phenyl ring system is a crucial pharmacophore in numerous therapeutic agents. The specific substitution pattern of this compound, combined with its N-methyl group, provides a unique structural motif for creating novel drugs with potentially improved efficacy and pharmacokinetic profiles. nbinno.com
Precursor in Antifolate Analogs Development
Antifolates are a class of drugs that interfere with the metabolic processes involving folic acid, primarily inhibiting the synthesis of nucleotide precursors for DNA, which is crucial for cell division. nih.gov This mechanism makes them effective antineoplastic agents. nih.govresearchgate.net The synthesis of potent antifolates, such as Methotrexate and Pemetrexed, involves complex heterocyclic structures. mdpi.com
While direct synthesis routes for common antifolates using this compound are not prominently documented, the incorporation of fluorinated moieties into new antifolate designs is an area of active research. researchgate.net Fluorine atoms can enhance binding affinity to target enzymes like dihydrofolate reductase (DHFR) through electrostatic and hydrophobic interactions. researchgate.net The aniline portion of the molecule provides a convenient attachment point for building the complex side chains characteristic of many antifolates. nih.gov The development of novel, fluorinated antifolates aims to improve selectivity for tumor cells and overcome resistance mechanisms associated with existing therapies. researchgate.net
Table 1: Key Antifolate Drugs and the Potential Role of Fluorinated Precursors
| Antifolate Drug | Primary Target Enzyme | Potential Role of Fluorinated Anilines in Analog Synthesis |
| Methotrexate (MTX) | Dihydrofolate Reductase (DHFR) | Introduction of fluorine can enhance enzyme binding affinity and metabolic stability in novel analogs. researchgate.net |
| Pemetrexed | Thymidylate Synthase (TS), DHFR, GARFTase | Fluorinated side chains can alter selectivity and cellular uptake through folate receptors. researchgate.netmdpi.com |
| Raltitrexed | Thymidylate Synthase (TS) | The aniline moiety can serve as a synthon for constructing the heterocyclic core or side chains of new derivatives. mdpi.com |
Intermediate for Quinolone Antibiotics (e.g., Lomefloxacin, Norfloxacin) (for a related trifluoroaniline)
Quinolone antibiotics are a major class of broad-spectrum antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. nih.govnih.gov The development of fluoroquinolones, which contain a fluorine atom on the core bicyclic structure, marked a significant advancement in potency and spectrum of activity. mdpi.com
A related compound, 2,3,4-Trifluoroaniline, is a documented key intermediate in the synthesis of several important fluoroquinolone antibiotics, including Lomefloxacin and Norfloxacin. google.com The synthesis typically involves the condensation of the trifluoroaniline with a derivative of diethyl ethoxymethylenemalonate, followed by cyclization to form the core quinolone ring. The fluorine atoms are critical for the drug's antibacterial efficacy and pharmacokinetic properties. drugbank.com The aniline nitrogen becomes an integral part of the final quinolone heterocyclic system.
Table 2: Quinolone Antibiotics Synthesized from Trifluoroaniline Precursors
| Quinolone Antibiotic | Precursor | Role of Precursor | Key Therapeutic Use |
| Lomefloxacin | 2,3,4-Trifluoroaniline | Forms the core aromatic ring of the quinolone structure. google.com | Broad-spectrum antibiotic for respiratory and urinary tract infections. |
| Norfloxacin | 2,3,4-Trifluoroaniline | Essential building block for the fluorinated quinolone nucleus. google.comdrugbank.com | Treatment of urinary tract infections and prostatitis. drugbank.com |
Development of Anticancer Agents (e.g., Tubulin Inhibitors)
Many modern anticancer agents incorporate fluorinated structures to enhance their therapeutic index. ossila.com this compound serves as a valuable precursor for such agents, including those that target tubulin polymerization. Microtubules are essential components of the cellular cytoskeleton, and their disruption leads to mitotic arrest and apoptosis in cancer cells, making tubulin a key target for chemotherapy. researchgate.netnih.gov
The synthesis of novel tubulin inhibitors often involves creating complex molecules that can bind to specific sites on the tubulin protein. For instance, research into 2-anilino triazolopyrimidines has identified potent tubulin polymerization inhibitors, where the substituted aniline moiety is a critical part of the pharmacophore. mdpi.com The trifluorinated phenyl group from a precursor like this compound can be incorporated to improve binding at the colchicine site and enhance antiproliferative activity. mdpi.comresearchgate.net
Table 3: Examples of Anticancer Agent Classes Utilizing Anilino Scaffolds
| Class of Anticancer Agent | Mechanism of Action | Role of this compound |
| Triazolopyrimidine Derivatives | Tubulin Polymerization Inhibition | Serves as a key building block for the substituted anilino moiety, crucial for binding and activity. mdpi.com |
| Thiazole Derivatives | Tubulin Polymerization Inhibition | The trifluorinated aniline can be used to construct the core heterocyclic structure or side chains to enhance efficacy. researchgate.net |
| Pyrrole & Indole (B1671886) Derivatives | Tubulin Assembly Inhibition | Can be incorporated to form part of the final structure, with fluorine atoms improving cell growth inhibition. nih.gov |
Synthesis of HIV Inhibitor Precursors
The development of effective antiretroviral therapies is critical in managing Human Immunodeficiency Virus (HIV). One major class of drugs is the Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), which bind to an allosteric site on the HIV-1 reverse transcriptase enzyme, inhibiting viral replication.
Substituted anilines are foundational precursors in the synthesis of various NNRTI scaffolds. nih.gov For example, the synthesis of TIBO (4,5,6,7-tetrahydro-5-methylimidazo[4,5,1-jk] researchgate.netnih.govbenzodiazepin-2(1H)-one) derivatives, a class of potent anti-HIV-1 agents, starts from aniline-based structures. nih.gov While specific use of this compound is part of novel drug design, its structure is highly suitable for creating new NNRTIs. The trifluorophenyl group can be used to explore structure-activity relationships, potentially improving binding affinity and overcoming drug resistance, while the N-methylaniline provides the necessary reactive points for building the complex heterocyclic systems characteristic of these inhibitors. mdpi.comnih.govijpsjournal.com
Utility in Agrochemical Synthesis
Fluorinated compounds play a significant role in the agrochemical industry, leading to the development of highly effective and selective pesticides. ossila.comrhhz.net The introduction of fluorine can dramatically enhance the biological activity of herbicides, fungicides, and insecticides. ossila.com Trifluoromethyl- and trifluoro-substituted anilines are therefore important intermediates in the production of these crop protection agents. nih.gov
Intermediate for Insecticides (e.g., Buprofezin)
While trifluoroaniline derivatives are crucial for a range of modern insecticides, the synthesis of Buprofezin, a thiadiazine-class insect growth regulator, does not typically start from a trifluoroaniline precursor. However, the utility of N-alkylated and fluorinated anilines is well-established in the synthesis of other advanced insecticides, such as Broflanilide. researchgate.netacs.org
Table 4: Insecticides Derived from Fluorinated Aniline Intermediates
| Insecticide | Class | Fluorinated Aniline Precursor (Example) | Role of Precursor |
| Broflanilide | Meta-diamide | 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline | Forms a major part of the final molecular structure after N-methylation and amidation steps. researchgate.netnih.gov |
| Fipronil | Phenylpyrazole | 2,6-Dichloro-4-(trifluoromethyl)aniline | Used to construct the N-phenylpyrazole core of the insecticide. |
Biological Activity Research and Mechanistic Insights
Investigation of Antimicrobial Efficacy
The antimicrobial potential of fluorinated aniline (B41778) derivatives has been a subject of scientific inquiry, with studies demonstrating their effectiveness against various microbial pathogens.
Research into a range of aniline derivatives has highlighted the antibacterial effects of certain trifluoro-anilines against pathogenic Vibrio species, which are a significant cause of foodborne illnesses linked to seafood consumption. nih.govnih.gov In a study evaluating 68 different aniline derivatives, two specific trifluoro-anilines, 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA), were identified as having noteworthy antibacterial properties against Vibrio parahaemolyticus and Vibrio harveyi. nih.govnih.govresearchgate.net
These compounds demonstrated significant minimum inhibitory concentrations (MIC) against planktonic bacterial cells. nih.gov The bactericidal action of these trifluoro-anilines was observed to be rapid, causing noticeable destruction of the bacterial cell membrane. nih.govnih.gov At a concentration of 100 µg/mL, they exhibited bactericidal activity against V. parahaemolyticus within 30 minutes. nih.gov Furthermore, these active compounds were effective in reducing key virulence factors, including motility, protease activity, hemolysis, and indole (B1671886) production. nih.gov
Table 1: Antibacterial Activity of Trifluoro-Aniline Derivatives against Vibrio Species
| Compound | Target Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | V. parahaemolyticus | 100 µg/mL | nih.gov |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | V. parahaemolyticus | 50 µg/mL | nih.gov |
It is important to note that while these findings underscore the potential of trifluoro-anilines as antibacterial agents, the specific activity of 2,4,5-Trifluoro-N-methylaniline has not been reported in these studies.
Bacterial biofilms present a significant challenge in clinical settings due to their increased resistance to antimicrobial agents. mdpi.com The same trifluoro-aniline derivatives that showed antibacterial efficacy, ACNBF and ITFMA, also demonstrated potent antibiofilm properties. nih.govnih.gov Their ability to suppress biofilm formation was found to be dose-dependent. nih.gov
Live cell imaging and scanning electron microscopy have confirmed the antibiofilm activity of these compounds against V. parahaemolyticus. nih.gov At a concentration of 50 μg/mL, both ACNBF and ITFMA caused a significant reduction in biofilm thickness, and at 100 μg/mL, they completely inhibited biofilm formation. nih.gov These findings suggest that trifluoro-anilines can interfere with the ability of bacteria to adhere to surfaces and form resilient communities, a critical factor in their pathogenesis. nih.gov The effectiveness of these compounds in preventing biofilm formation on the surfaces of shrimp and squid models further highlights their potential application in controlling seafood contamination. nih.gov
Evaluation of Anticancer Properties
The incorporation of fluorine into molecular structures is a common strategy in the development of novel anticancer agents to improve their efficacy. nih.gov
While specific data on the cytotoxic effects of this compound is not available, studies on other fluorinated aniline derivatives and related fluorinated compounds have shown promising results against various cancer cell lines. For instance, a series of novel fluorinated quaternary ammonium (B1175870) salts (FQASs) demonstrated significant cytotoxic activity against both premetastatic and metastatic colorectal cancer (CRC) cell lines. nih.gov Certain FQASs with a trifluoromethyl (-CF3) group exhibited selective toxicity towards CRC cells over normal colorectal cells. nih.gov
Similarly, research on fluorinated β-lactams, designed as analogues of the tubulin-targeting agent combretastatin (B1194345) A-4, has revealed potent antiproliferative activity. nih.gov Specifically, 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one and 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one showed strong activity in MCF-7 human breast cancer cells with low toxicity in non-cancerous cells. nih.gov
Table 2: In Vitro Cytotoxicity of a Fluorinated β-lactam Analogue
| Compound | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | Hs578T (Triple-negative breast cancer) | 0.033 ± 0.005 μM | nih.gov |
| 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | Hs578Ts(i)8 (Invasive subclone) | 0.065 ± 0.003 μM | nih.gov |
The mechanisms by which fluorinated compounds exert their anticancer effects are varied. A prominent mechanism for many microtubule-targeting agents is the inhibition of tubulin polymerization, which disrupts cell division and leads to apoptosis (programmed cell death). nih.gov The aforementioned fluorinated β-lactams were shown to inhibit tubulin polymerization and induce apoptosis in MCF-7 breast cancer cells. nih.gov Mechanistic studies revealed a downregulation of the anti-apoptotic proteins Bcl2 and survivin, with a corresponding upregulation of the pro-apoptotic protein Bax. nih.gov
Another example is the pyrimidine (B1678525) analogue trifluorothymidine (TFT), which, as part of the oral chemotherapeutic agent TAS-102, inhibits thymidylate synthase and can be incorporated into DNA, leading to cell cycle arrest and apoptosis. researchgate.net These findings suggest that fluorinated anilines like this compound could potentially exert anticancer effects through similar mechanisms involving the disruption of critical cellular processes.
Neuropharmacological Studies (on related compounds)
The neuropharmacological effects of trifluoroaniline derivatives are not as extensively studied as their antimicrobial and anticancer properties. However, the broader class of aniline derivatives has been explored for various central nervous system (CNS) activities. For instance, certain imidazolinone derivatives, which can be synthesized from anilines, have been reported to possess anticonvulsant and potent CNS depressant activities.
While direct evidence is lacking for this compound, the structural features of aniline derivatives suggest a potential for interaction with neurological targets. Further research is necessary to explore this area and determine if fluorination patterns, such as that in this compound, could modulate any neuropharmacological activity.
GABAA Receptor Agonist Activity
There is currently no available scientific literature or research data to suggest that this compound acts as an agonist at the GABAA receptor. Studies on the activity of this specific compound on GABAA receptors have not been reported in the public domain.
Molecular Target Identification and Ligand-Receptor Interactions
Investigations into the molecular targets of this compound have yielded no specific findings in the areas of interest outlined below.
Dihydrofolate Reductase (DHFR) Inhibition Studies
There are no published studies or experimental data indicating that this compound functions as an inhibitor of Dihydrofolate Reductase (DHFR). Research into the inhibitory effects of this compound against DHFR has not been documented.
Interference with Protein Aggregation Processes (e.g., Amyloid Fibrils)
No research has been published detailing any interaction or interference of this compound with the process of protein aggregation, specifically concerning the formation of amyloid fibrils.
Advanced Research Questions and Methodological Considerations
Strategies for Mitigating Compound Degradation
Stabilization under Acidic or Oxidative Conditions
The inherent chemical properties of fluorinated aromatic compounds provide significant resistance to degradation. The presence of multiple fluorine atoms on the benzene (B151609) ring enhances the molecule's thermal stability and resistance to chemical attack. acs.org This increased stability is attributed to the strong carbon-fluorine bond and the electron-withdrawing nature of fluorine, which deactivates the aromatic ring towards electrophilic attack and certain oxidative processes. acs.org
However, like other aniline (B41778) derivatives, 2,4,5-Trifluoro-N-methylaniline is not entirely immune to degradation under harsh acidic or oxidative conditions. The primary site of vulnerability is the amino group, which can be protonated in acidic media or oxidized. While the fluorine substituents offer a degree of protection, strong oxidizing agents can still lead to the formation of undesired byproducts. The driving force for investigating fluorinated moieties is often due to the high stability and better resistance toward oxidation they confer. nih.gov Therefore, stabilization strategies involve maintaining a neutral or slightly basic pH environment and avoiding contact with strong oxidizing agents. The use of antioxidants or inert atmospheres (e.g., nitrogen or argon) during storage and handling can further prevent oxidative degradation.
Protection from Light-Induced Degradation
Anilines and their derivatives can be susceptible to photo-induced reactions and degradation. acs.org These processes can be initiated by the absorption of visible or ultraviolet light, leading to the formation of an excited state. acs.org For anilines, a potential degradation pathway involves the formation of an electron donor-acceptor (EDA) complex, where the aniline acts as the electron donor. acs.org This EDA complex can be activated by visible light, generating radical species that can initiate further reactions and degradation. acs.org
Studies on related compounds have shown that photocatalytic degradation can occur in the presence of certain materials that act as photosensitizers. google.com Therefore, a primary strategy for protecting this compound from light-induced degradation is to store the compound in amber or opaque containers to block exposure to UV and visible light. It is also advisable to handle the material under controlled lighting conditions, particularly when in solution or in the presence of other compounds that could act as photocatalysts.
Table 1: Summary of Degradation Factors and Mitigation Strategies
| Degradation Factor | Potential Mechanism | Mitigation Strategy |
|---|---|---|
| Acidic Conditions | Protonation of the amino group, potentially catalyzing hydrolysis or other reactions. | Maintain neutral or slightly basic pH; use buffered solutions. |
| Oxidative Conditions | Oxidation of the amino group, leading to colored impurities or polymerization. | Store under an inert atmosphere (N₂, Ar); avoid strong oxidizing agents; use of antioxidants. |
| Light Exposure | Formation of an excited state or Electron Donor-Acceptor (EDA) complex, leading to radical-initiated reactions. acs.org | Store in amber or opaque containers; handle in environments with filtered or low-intensity light. |
Challenges in Data Validation and Reproducibility
Ensuring the accuracy and consistency of analytical data for this compound is essential for reliable research and development. Key challenges lie in the robust validation of analytical methods and in addressing discrepancies that may arise in spectroscopic data from different sources or experiments.
Cross-Validation with Multiple Analytical Techniques
A comprehensive characterization of this compound relies on the synergistic use of multiple analytical techniques. This approach allows for cross-validation of data, providing a higher degree of confidence in the compound's identity, purity, and quantification. Research on similar substituted anilines has successfully employed a combination of spectroscopic methods to investigate reaction mechanisms and confirm product structures. nih.gov
For instance, ¹H NMR and ¹⁹F NMR spectroscopy are fundamental for confirming the structural integrity and for identifying and quantifying regioisomeric impurities that might arise during synthesis. researchgate.netacs.org Mass spectrometry (MS), particularly coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight and fragmentation patterns. nih.gov Infrared (FT-IR) spectroscopy helps to identify characteristic functional groups, while UV-Vis spectroscopy can be used for quantification and to study electronic properties. nih.gov In some cases, electrochemical methods like cyclic voltammetry (CV) can provide insights into redox behavior and help resolve reproducibility issues in reactions. acs.orgacs.org
Table 2: Analytical Techniques for Cross-Validation of this compound
| Analytical Technique | Purpose | Reference Example |
|---|---|---|
| ¹H NMR Spectroscopy | Confirms proton environment and molecular structure. | A ¹H NMR spectrum showed signals at δ = 6.86 and 6.45 ppm. researchgate.net |
| ¹⁹F NMR Spectroscopy | Confirms fluorine environment; critical for identifying and quantifying regioisomers. | Used to determine yields in fluorination reactions. acs.org |
| Mass Spectrometry (LC-MS) | Confirms molecular weight and purity; identifies byproducts. | Used to study aniline reaction mechanisms. nih.gov |
| FT-IR Spectroscopy | Identifies functional groups (N-H, C-F, aromatic C-H). | Employed in the investigation of substituted anilines. nih.gov |
| UV-Vis Spectroscopy | Quantifies concentration; studies electronic transitions. | Used in conjunction with other methods for reaction analysis. nih.gov |
| Cyclic Voltammetry (CV) | Investigates redox properties and reaction mechanisms. | Used to probe catalytically relevant species and address reproducibility. acs.orgacs.org |
Addressing Discrepancies in Reported Spectroscopic Data
Discrepancies in reported data can arise from various sources, including differences in instrumentation, sample preparation, solvent effects, or the presence of impurities. In catalytic syntheses involving related compounds, reproducibility issues have been linked to catalyst speciation. acs.orgacs.org A key strategy to overcome such challenges is the use of well-defined, isolated precatalysts, which ensures that the active catalytic species is consistent across different experimental runs. acs.orgacs.org
When regioisomers are possible byproducts, as is common in the synthesis of substituted aromatics, techniques like ¹⁹F NMR are invaluable for accurate analysis, as they can often distinguish between isomers that are difficult to resolve by ¹H NMR or chromatography alone. acs.org For this compound, a reported ¹H NMR (400 MHz, CDCl₃) shows signals at δ = 6.86 (ddd, J = 11.1, 10.0, 7.2 Hz, 1H) and 6.45 (dt, J = 10.0, 7.1 Hz, 1H). researchgate.net Establishing a standardized set of analytical conditions and referencing authenticated standards are crucial steps to minimize data discrepancies and ensure reproducibility.
Integration of High-Throughput Screening and Automation in Synthesis and Evaluation
Modern chemical research increasingly relies on automation and high-throughput experimentation (HTE) to accelerate the discovery and optimization of synthetic routes. These methodologies are directly applicable to the synthesis and evaluation of this compound and its derivatives.
The optimization of synthetic conditions for reactions like nucleophilic aromatic substitution (SNAr), a common route to such compounds, can be dramatically accelerated using HTE. nih.gov This process involves using liquid-handling robots to prepare hundreds or thousands of unique reactions in parallel within microtiter plates. nih.gov Each well can contain a different combination of reactants, catalysts, solvents, or bases, allowing for a vast experimental space to be explored simultaneously. nih.gov
Following incubation, these large arrays of reactions can be analyzed rapidly using high-throughput techniques, most notably mass spectrometry. nih.gov Desorption electrospray ionization mass spectrometry (DESI-MS), for example, allows for the analysis of each reaction in a matter of seconds without requiring sample purification. nih.gov The resulting data can be used to generate "heat maps" that visually identify the most promising reaction conditions, or "hotspots." nih.gov
These HTE findings can then be validated and scaled up using automated continuous flow reactors. nih.gov The entire workflow, from experimental design to execution and data analysis, can be integrated and controlled by software. youtube.com Advanced platforms even leverage artificial intelligence and large language models (LLMs) to propose experiments, generate code for robotic execution, analyze the results, and suggest subsequent rounds of optimization, creating a fully autonomous discovery cycle. nih.govyoutube.com
Table 3: Components of an Integrated High-Throughput Synthesis and Evaluation Workflow
| Stage | Technology/Method | Function | Reference |
|---|---|---|---|
| 1. Experimental Design | AI / Software (e.g., LLM-based agents) | Proposes a matrix of reaction conditions (solvents, bases, catalysts) to test. | nih.gov |
| 2. Reaction Preparation | Liquid Handling Robotics | Dispenses precise, small-scale amounts of reagents into microtiter plates. | nih.gov |
| 3. Reaction Execution | Automated Reaction Station | Provides independent heating, cooling, and stirring for parallel reactions. | youtube.com |
| 4. High-Throughput Analysis | Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) | Rapidly analyzes the outcome of each reaction directly from the plate. | nih.gov |
| 5. Data Interpretation | Software / AI | Processes large datasets, generates heat maps, and identifies optimal conditions. | nih.govnih.gov |
| 6. Validation & Scale-up | Automated Flow Reactor | Validates HTE "hotspots" and enables continuous synthesis at a larger scale. | nih.govyoutube.com |
Q & A
Basic: What are the optimized synthetic routes for 2,4,5-Trifluoro-N-methylaniline, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution (NAS) or reductive alkylation of 2,4,5-trifluoroaniline. For NAS, methyl iodide or dimethyl sulfate can serve as methylating agents under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Reaction efficiency depends on fluorine’s electron-withdrawing effects, which activate the aromatic ring for substitution. Yield optimization requires precise control of stoichiometry (1:1.2 aniline-to-methylating agent ratio) and reaction time (8–12 hours) to minimize byproducts like over-methylated species . Alternative routes, such as catalytic hydrogenation of Schiff base intermediates, may reduce side reactions but require specialized catalysts (e.g., Pd/C under H₂ pressure) .
Basic: How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?
Methodological Answer:
- ¹⁹F NMR : Distinct signals for meta (δ –135 to –140 ppm) and para (δ –145 to –150 ppm) fluorine atoms, with coupling constants (J = 8–12 Hz) confirming substitution patterns.
- ¹H NMR : N-methyl protons appear as a singlet (δ 2.8–3.2 ppm), while aromatic protons show splitting due to fluorine coupling (e.g., doublet of triplets for ortho protons).
- IR : Stretching vibrations for C–F (1100–1250 cm⁻¹) and N–H (if unreacted amine, 3300–3500 cm⁻¹) confirm functional groups.
- Mass Spectrometry : Molecular ion peak at m/z 173 (C₇H₇F₃N⁺) with fragmentation patterns (e.g., loss of –CH₃ or –F groups) validating structure .
Advanced: What computational approaches (e.g., DFT) are suitable for studying the electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals like B3LYP (incorporating exact exchange terms) accurately predicts electronic properties. Basis sets such as 6-311+G(d,p) capture fluorine’s electronegativity effects. Key steps:
Geometry Optimization : Minimize energy using gradient-corrected functionals.
Electrostatic Potential Mapping : Visualize electron-deficient regions (fluorine substituents) to predict reactivity.
Frontier Orbital Analysis : HOMO-LUMO gaps (~4.5–5.0 eV) correlate with stability and charge-transfer behavior.
Validation against experimental UV-Vis or cyclic voltammetry data is critical .
Advanced: How can researchers resolve contradictions in experimental data (e.g., solubility discrepancies) for this compound?
Methodological Answer:
Contradictions often arise from impurities or solvent polarity effects. A systematic approach includes:
Purity Verification : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities.
Solvent Screening : Test solubility in aprotic (DMSO, DMF) vs. protic (MeOH, H₂O) solvents; fluorinated solvents (e.g., HFIP) may enhance solubility via fluorine-fluorine interactions.
Cross-Validation : Compare with literature using identical conditions (e.g., temperature, concentration). Iterative refinement of experimental protocols minimizes bias .
Safety: What protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- Waste Management : Neutralize acidic/basic residues before segregating halogenated waste for incineration.
- Spill Response : Absorb with vermiculite and dispose as hazardous waste .
Applications: How is this compound utilized in pharmaceutical or materials science research?
Methodological Answer:
- Pharmaceuticals : As a precursor for kinase inhibitors, leveraging fluorine’s metabolic stability. For example, coupling with boronic acids via Suzuki-Miyaura reactions yields biaryl scaffolds.
- Materials Science : Incorporation into liquid crystals or OLEDs due to its planar aromatic structure and electron-deficient nature. Fluorine substituents enhance thermal stability (TGA decomposition >250°C) .
Stability: How does the compound behave under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Stable in neutral conditions but hydrolyzes under strong acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH) via cleavage of the N–CH₃ bond.
- Thermal Stability : Decomposition onset at ~200°C (DSC data). Store at 2–8°C in amber vials to prevent photodegradation .
Advanced: What role do fluorine substituents play in modulating the compound’s reactivity?
Methodological Answer:
Fluorine’s electronegativity increases ring electron deficiency, directing electrophilic substitution to the para position (relative to N–CH₃). DFT studies show fluorine’s inductive effect lowers HOMO energy (–6.8 eV), reducing nucleophilic attack susceptibility. Steric effects from ortho-fluorine atoms hinder bulky reagent access .
Advanced: What challenges arise in X-ray crystallography of this compound derivatives?
Methodological Answer:
- Crystal Growth : Fluorine’s low polarizability reduces intermolecular interactions. Use slow evaporation in hexane/ethyl acetate (1:3) to grow crystals.
- Disorder Issues : Methyl and fluorine groups may exhibit rotational disorder. Refinement with SHELXL using anisotropic displacement parameters improves resolution .
Basic: What methods ensure purity assessment of this compound in synthetic workflows?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
